
3-Ethoxy-1,2,4-thiadiazol-5-yl methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-1,2,4-thiadiazol-5-ylmethylcarbamate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1,2,4-thiadiazol-5-ylmethylcarbamate typically involves the reaction of ethoxyamine with carbon disulfide to form an intermediate, which is then cyclized with hydrazine to produce the thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with methyl isocyanate to form the carbamate group. The reaction conditions usually require a solvent such as ethanol or acetonitrile and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-Ethoxy-1,2,4-thiadiazol-5-ylmethylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reactions are carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-Ethoxy-1,2,4-thiadiazol-5-ylmethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C, and in solvents such as ethanol, acetonitrile, or dichloromethane.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and substituted thiadiazole derivatives.
科学的研究の応用
Biology: The compound has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. It is being investigated for its potential use as a therapeutic agent.
Medicine: Due to its biological activities, 3-Ethoxy-1,2,4-thiadiazol-5-ylmethylcarbamate is being explored as a potential drug candidate for the treatment of various diseases, including infections and cancer.
Industry: The compound is used in the development of new agrochemicals and pesticides due to its ability to inhibit the growth of harmful microorganisms and pests.
作用機序
The mechanism of action of 3-Ethoxy-1,2,4-thiadiazol-5-ylmethylcarbamate involves its interaction with specific molecular targets and pathways in biological systems. The compound is known to inhibit the activity of certain enzymes, such as glutaminase, which plays a crucial role in cellular metabolism. By inhibiting glutaminase, the compound disrupts the metabolic pathways of cancer cells, leading to their death. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress and damage cellular components, further contributing to its anticancer effects.
類似化合物との比較
3-Ethoxy-1,2,4-thiadiazol-5-ylmethylcarbamate can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer activities.
1,2,3-Thiadiazole: Studied for its potential use in pharmaceuticals and agrochemicals.
1,2,5-Thiadiazole: Investigated for its applications in materials science and catalysis.
The uniqueness of 3-Ethoxy-1,2,4-thiadiazol-5-ylmethylcarbamate lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C6H9N3O3S |
|---|---|
分子量 |
203.22 g/mol |
IUPAC名 |
(3-ethoxy-1,2,4-thiadiazol-5-yl) N-methylcarbamate |
InChI |
InChI=1S/C6H9N3O3S/c1-3-11-4-8-6(13-9-4)12-5(10)7-2/h3H2,1-2H3,(H,7,10) |
InChIキー |
FTWGFTBAQDBRHD-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NSC(=N1)OC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


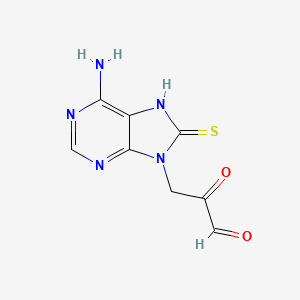
![methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate](/img/structure/B13107592.png)
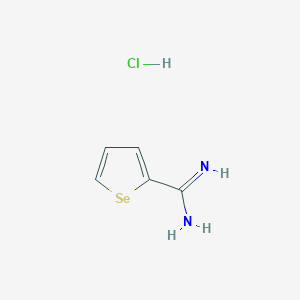



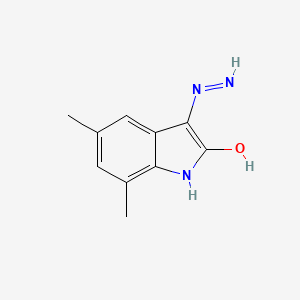


![2,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13107639.png)
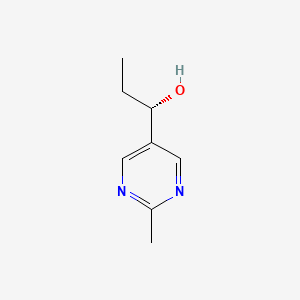

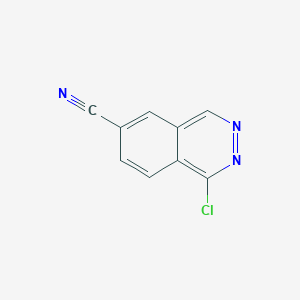
![2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13107666.png)
